![molecular formula C20H21F2N3O4S B2823139 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1797802-10-8](/img/structure/B2823139.png)
2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, also known as PF-06463922, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. In
Scientific Research Applications
Metabolic Studies and Toxicological Screenings
- In Vitro Metabolic Fate in Synthetic Cannabinoid Receptor Agonists: Research by Richter et al. (2022) explored the metabolic fate of synthetic cannabinoid receptor agonists, including compounds with a structure similar to 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide. The study focused on identifying phase I and II metabolites of these compounds for toxicological screenings, highlighting the involvement of human carboxylesterases and various CYP isoforms in their metabolism. This research aids in understanding the biotransformation and potential toxicological impacts of such compounds (Richter et al., 2022).
Cardiac Electrophysiological Activity
- Synthesis and Cardiac Electrophysiological Activity of N-substituted Benzamides: A study by Morgan et al. (1990) investigated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. Though not directly on 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, this research explores compounds with similar functional groups, providing insights into their potential as class III electrophysiological agents (Morgan et al., 1990).
Inhibition of Carbonic Anhydrase Isoforms
- Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide Compounds: Research by Ulus et al. (2013) focused on the synthesis of novel acridine sulfonamide compounds, examining their inhibitory activity against various carbonic anhydrase isoforms. This study provides a perspective on how sulfonamide compounds, such as 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, could potentially interact with human enzymes, offering valuable insights for medical and biochemical applications (Ulus et al., 2013).
Antiproliferative Effects in Cancer Cells
- Antiproliferative Effects in Cancer Cells Including Cancer Stem Cells: The study by Rotili et al. (2012) investigated the chemical modifications of benzamide derivatives, including sulfonamide analogs, to develop SIRT1/2 inhibitors. These compounds, including those structurally related to 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, showed significant antiproliferative effects in various cancer cell lines and stem cells. This research highlights the potential use of similar compounds in cancer treatment (Rotili et al., 2012).
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O4S/c21-20(22)30(28,29)17-6-2-1-5-16(17)18(26)24-12-14-7-10-25(11-8-14)19(27)15-4-3-9-23-13-15/h1-6,9,13-14,20H,7-8,10-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRKLFDVWRTVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.